molecular formula C14H19BrN2O B15090540 3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide

3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide

Cat. No.: B15090540
M. Wt: 311.22 g/mol
InChI Key: NRMKALOZTOHRJQ-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide is an organic compound that features a bromine atom, a cyclohexylmethoxy group, and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide typically involves multiple steps. One common approach is to start with 4-bromoaniline, which undergoes a series of reactions to introduce the cyclohexylmethoxy group and the carboximidamide group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(cyclohexylmethoxy)benzene: Similar structure but lacks the carboximidamide group.

    4-Bromoaniline: Contains a bromine atom and an amino group but lacks the cyclohexylmethoxy and carboximidamide groups.

    4-Bromo-2-(cyclohexylmethoxy)benzoic acid: Similar structure but contains a carboxylic acid group instead of a carboximidamide group.

Uniqueness

3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide is unique due to the presence of both the cyclohexylmethoxy and carboximidamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

3-bromo-4-(cyclohexylmethoxy)benzenecarboximidamide

InChI

InChI=1S/C14H19BrN2O/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H3,16,17)

InChI Key

NRMKALOZTOHRJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)C(=N)N)Br

Origin of Product

United States

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